molecular formula C5H9NO4 B1442041 Carbonic acid ethyl ester formylaminomethyl ester CAS No. 1089330-78-8

Carbonic acid ethyl ester formylaminomethyl ester

Cat. No. B1442041
M. Wt: 147.13 g/mol
InChI Key: XPGVLLCHASWZGK-UHFFFAOYSA-N
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Description

“Carbonic acid ethyl ester formylaminomethyl ester” is an ester of carbonic acid . Its molecular formula is C4H8O3 and it has a molecular weight of 104.1045 . It is also known by other names such as Ethoxyacetic acid, methyl ester; C2H5OCOOCH3; ethyl methyl carbonate .


Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed in several papers . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The reaction of an alcohol with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) are two main routes to carbonate esters .


Molecular Structure Analysis

The molecular structure of “Carbonic acid ethyl ester formylaminomethyl ester” is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 and the IUPAC Standard InChIKey is JBTWLSYIZRCDFO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives . They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . They are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, esterification reaction becomes more and more popular in the photochemical field .

In addition, carboxylic acids and derivatives, which include esters, are one of the most important structural units that are frequently found in a vast array of natural products. They are highly versatile starting materials for the preparation of biologically active compounds and other fine chemicals .

  • Polycarbonate Production : Monomers of polycarbonate are linked by carbonate groups. These polycarbonates are used in eyeglass lenses, compact discs, and bulletproof glass .
  • Solvents : Small carbonate esters like dimethyl carbonate, ethylene carbonate, propylene carbonate are used as solvents .
  • Methylating Agent : Dimethyl carbonate is also a mild methylating agent .
  • Pharmaceuticals : Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .
  • Photochemical Field : Esterification reaction becomes more and more popular in the photochemical field .
  • Synthesis of Carboxylic Acids and Esters from CO2 : The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed .
  • Preparation of Polycarbonates : Monomers of polycarbonate are linked by carbonate groups. These polycarbonates are used in eyeglass lenses, compact discs, and bulletproof glass .
  • Use as Solvents : Small carbonate esters like dimethyl carbonate, ethylene carbonate, propylene carbonate are used as solvents .
  • Use as Methylating Agent : Dimethyl carbonate is also a mild methylating agent .
  • Synthesis of Carboxylic Acids and Esters from CO2 : The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed .
  • Preparation of Biologically Active Compounds and Other Fine Chemicals : Carboxylic acids and derivatives, which include esters, are one of the most important structural units that are frequently found in a vast array of natural products. They are highly versatile starting materials for the preparation of biologically active compounds and other fine chemicals .
  • Preparation of Organic Carbonates : Organic carbonates are not prepared from inorganic carbonate salts. Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) .

Future Directions

The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . Therefore, novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .

properties

IUPAC Name

ethyl formamidomethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGVLLCHASWZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid ethyl ester formylaminomethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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